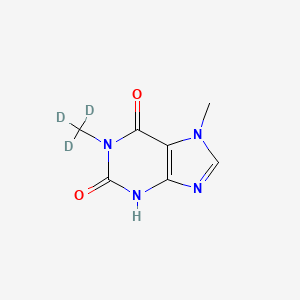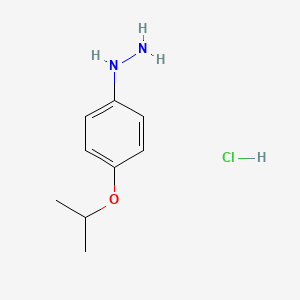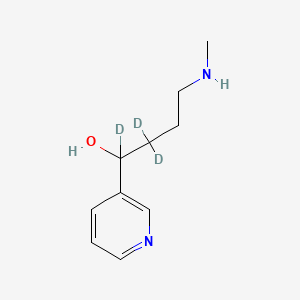
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 is a deuterated form of the chemical compound 4-(Methylamino)-1-(3-pyridyl)-1-butanol (MPB). MPB is a selective inhibitor of protein kinase C (PKC) and has been used in various scientific research studies. The deuterated form of MPB, 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3, is used in experiments to track the metabolic pathway of MPB in vivo.
Mecanismo De Acción
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 is a selective inhibitor of PKC, a family of serine/threonine kinases that play a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation. 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. The deuterated form of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3, 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3, has the same mechanism of action as 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3.
Biochemical and Physiological Effects:
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, the suppression of angiogenesis, and the induction of apoptosis. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models. The deuterated form of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3, 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3, has similar biochemical and physiological effects as 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in experiments allows for the tracking of the metabolic fate of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in vivo using NMR spectroscopy. This provides valuable information on the distribution and elimination of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in different tissues and organs. However, the use of deuterated compounds can be expensive and may require specialized equipment for analysis.
Direcciones Futuras
There are several future directions for the use of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in scientific research. One potential application is in the development of new PKC inhibitors for the treatment of cancer and other diseases. Another potential direction is the investigation of the neuroprotective effects of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the use of deuterated compounds in metabolic studies is an area of active research, and there may be new applications for 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in this field.
Métodos De Síntesis
The synthesis of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 involves the reaction of deuterated methylamine with 3-pyridinecarboxaldehyde followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification using chromatography techniques.
Aplicaciones Científicas De Investigación
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 has been used in various scientific research studies to investigate the metabolic pathway of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in vivo. It has been used in experiments to track the distribution and elimination of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in different tissues and organs in animal models. The deuterated form of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 allows for the use of nuclear magnetic resonance (NMR) spectroscopy to study the metabolic fate of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in vivo.
Propiedades
IUPAC Name |
1,2,2-trideuterio-4-(methylamino)-1-pyridin-3-ylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,10-11,13H,3,5-6H2,1H3/i5D2,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDXAKRZPVKQSZ-XSXFABECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(C1=CN=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCNC)C([2H])(C1=CN=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662091 |
Source


|
| Record name | 4-(Methylamino)-1-(pyridin-3-yl)(1,2,2-~2~H_3_)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 | |
CAS RN |
1189642-32-7 |
Source


|
| Record name | 4-(Methylamino)-1-(pyridin-3-yl)(1,2,2-~2~H_3_)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


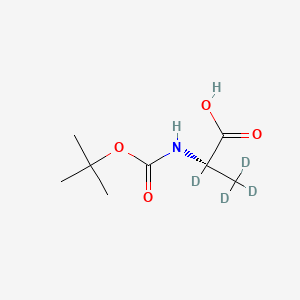
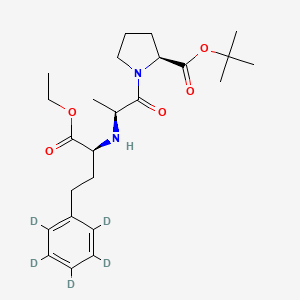
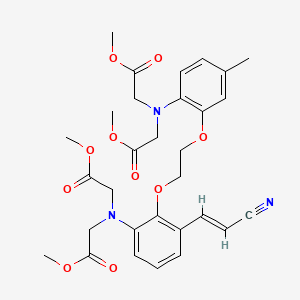
![1,4-Dioxaspiro[4.4]nonane,2,3,6-trimethyl-,[2R-[2-alpha-,3-bta-,5-alpha-(R*)]]-(9CI)](/img/no-structure.png)



